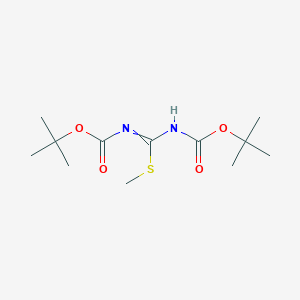

1,3-Di-Boc-2-methylisothiourea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJXXWHAJKRDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107819-90-9 | |

| Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Di-Boc-2-methylisothiourea: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of 1,3-Di-Boc-2-methylisothiourea, a key reagent in modern organic synthesis and drug discovery. The information is presented to facilitate its use in research and development, with a focus on clarity, practical application, and detailed methodology.

Core Chemical and Physical Properties

This compound, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a white to off-white solid crystalline compound.[1] It is widely utilized as a guanidinylating agent for the introduction of the protected guanidine functional group onto primary and secondary amines. The tert-butoxycarbonyl (Boc) protecting groups render the otherwise highly basic guanidine moiety temporarily inert, allowing for controlled reactions under mild conditions.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₄S | [4] |

| Molecular Weight | 290.38 g/mol | [4] |

| CAS Number | 107819-90-9 | [4] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 115-121 °C | |

| Solubility | Soluble in most organic solvents.[5] Very slightly soluble in acetonitrile, slightly soluble in chloroform and methanol. | |

| Purity | Typically ≥98% | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, analysis, and application of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work and can be adapted based on specific experimental requirements.

Synthesis of this compound

While commercially available, this compound can be synthesized from thiourea in a two-step process involving S-methylation followed by di-Boc protection.[6]

Step 1: S-methylation of Thiourea

This procedure is adapted from established methods for the synthesis of S-methylisothiourea salts.

-

Materials: Thiourea, Methyl iodide, Methanol, Diethyl ether.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1 equivalent) in methanol.

-

Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to obtain a crude solid.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield S-methylisothiourea hydroiodide.

-

Step 2: Di-Boc Protection of S-methylisothiourea

This protocol is a general method for the N-Boc protection of amines.

-

Materials: S-methylisothiourea hydroiodide, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Suspend S-methylisothiourea hydroiodide (1 equivalent) in dichloromethane (DCM).

-

Add triethylamine (2.2 equivalents) to the suspension and stir for 10 minutes.

-

Add di-tert-butyl dicarbonate (2.2 equivalents) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

-

Spectroscopic Analysis

1H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ, ppm): The proton NMR spectrum is expected to show a singlet for the S-methyl protons and a singlet for the tert-butyl protons of the Boc groups.

13C NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ, ppm): The carbon NMR spectrum will show characteristic peaks for the S-methyl carbon, the carbons of the tert-butyl groups, the quaternary carbon of the Boc groups, and the carbonyl carbons.

FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorption Bands (cm⁻¹): The FTIR spectrum will exhibit characteristic absorption bands for N-H stretching, C-H stretching of the alkyl groups, C=O stretching of the Boc groups, and C-N stretching.

Guanidinylation of a Primary Amine

This protocol describes a general procedure for the guanidinylation of a primary amine using this compound.

-

Materials: Primary amine, this compound, Triethylamine (TEA) or Diisopropylethylamine (DIPEA), Mercury(II) chloride (HgCl₂) or Silver nitrate (AgNO₃) (as a promoter), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the primary amine (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Add the promoter (e.g., HgCl₂, 1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine derivative.

-

Applications in Drug Development and Synthesis

This compound is a valuable reagent in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The guanidinium group is a key functional group in many biologically active molecules, including the amino acid arginine. The ability to introduce this group in a protected form allows for the synthesis of a wide range of compounds with potential therapeutic applications.[7]

Peptide Synthesis

A significant application of this compound is in solid-phase peptide synthesis (SPPS) for the incorporation of arginine and its analogs. This is typically achieved by guanidinylating the side chain of ornithine or lysine residues after their incorporation into the peptide chain.

Synthesis of Guanidine-Containing Compounds

The reagent is also employed in the solution-phase synthesis of various guanidine-containing small molecules that are investigated as potential drug candidates. The guanidine moiety can impart desirable properties such as enhanced binding to biological targets and improved cell permeability.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: General workflow for the guanidinylation of an amine.

Caption: Workflow for on-resin guanidinylation in peptide synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The GHS classification indicates it may cause skin and eye irritation.[4]

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further optimization of the provided protocols may be necessary.

References

In-Depth Technical Guide: 1,3-Di-Boc-2-methylisothiourea

CAS Number: 107819-90-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a versatile and widely used reagent in organic synthesis. Its primary application lies in the efficient guanylation of primary and secondary amines, a crucial transformation in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting groups offer the advantage of mild reaction conditions and straightforward deprotection, making this reagent a valuable tool in modern medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data.

Physicochemical Properties

This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.

| Property | Value |

| CAS Number | 107819-90-9 |

| Molecular Formula | C12H22N2O4S |

| Molecular Weight | 290.38 g/mol [1] |

| Appearance | White to off-white or faint beige powder or crystals |

| Melting Point | 115-121 °C |

| Solubility | Soluble in ether, ethyl acetate, dichloromethane, and other common organic solvents. |

| Synonyms | N,N'-Di-Boc-S-methylisothiourea, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea |

Synthesis of this compound

The most common and efficient method for the preparation of this compound involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate (Boc)₂O in a biphasic system.

Experimental Protocol: Synthesis of this compound

Materials:

-

S-methylisothiourea hemisulfate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve S-methylisothiourea hemisulfate in water to create an aqueous solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate in dichloromethane.

-

Combine the two solutions in a reaction vessel and add a saturated aqueous solution of sodium bicarbonate.

-

Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, separate the organic layer.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to yield this compound as a white solid.

Applications in Guanylation Reactions

This compound serves as an excellent electrophile for the guanylation of primary and secondary amines. The reaction proceeds through the displacement of the methylthiolate leaving group by the amine nucleophile.[2]

General Reaction Scheme

The general transformation involves the reaction of an amine with this compound, often in the presence of a base or an activating agent, to yield the corresponding N,N'-di-Boc-protected guanidine.

Caption: General workflow for the guanylation of amines.

Experimental Protocols for Guanylation

4.2.1. Guanylation of Primary Amines with Triethylamine

This protocol is suitable for the guanylation of a wide range of primary amines.

Materials:

-

Primary amine

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the primary amine in anhydrous DMF or THF at 0 °C, add this compound (typically 1.0 to 1.2 equivalents).[3]

-

Add triethylamine (2.0 to 3.0 equivalents) to the reaction mixture in one portion.[3]

-

Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and continue stirring for several hours (monitor by TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the N,N'-di-Boc-protected guanidine.[3]

4.2.2. Guanylation using Cyanuric Chloride (TCT) as an Activating Agent

This method provides an alternative to heavy-metal-based activating agents and is effective for various amines.[4]

Materials:

-

Amine (primary or secondary)

-

N,N'-Di-Boc-thiourea (can be used as a precursor to the S-methylated reagent in situ or the S-methylated reagent can be used directly)

-

Cyanuric chloride (TCT)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottomed flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[5]

-

To this activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[5]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

After completion, work up the reaction by filtering any solids, concentrating the filtrate, and performing an aqueous extraction with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Deprotection of N,N'-Di-Boc-Guanidines

The Boc protecting groups can be readily removed under acidic conditions to yield the free guanidine, typically as a salt.

Experimental Protocol: Boc Deprotection

Materials:

-

N,N'-Di-Boc-protected guanidine

-

Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane

-

Cold diethyl ether

Procedure:

-

Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM or 1,4-dioxane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane.[5][6]

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the deprotection is complete (monitor by TLC or LC-MS).[6]

-

Concentrate the reaction mixture under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the guanidinium salt.[6]

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

The following table summarizes representative yields for the guanylation of various amines using this compound and related methods.

| Amine Substrate | Activating Agent/Base | Solvent | Yield (%) | Reference |

| Benzylamine | Triethylamine | DMF | 86 | [3] |

| Propylamine | - (Polymer-bound reagent) | THF | 100 | [7] |

| Piperidine | - (Polymer-bound reagent) | THF | 100 | [7] |

| Various primary and secondary amines | Cyanuric Chloride (TCT) | THF | up to 95 | [4] |

| 4-Bromophenethylamine | Pyrazole-based reagent | THF | 72 | [5] |

Reaction Mechanism and Workflow Visualization

The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiourea, followed by the elimination of methanethiol.

Caption: Mechanism of amine guanylation.

The experimental workflow for a typical guanylation and subsequent deprotection is outlined below.

Caption: Experimental workflow for guanylation and deprotection.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of protected guanidines. Its stability, ease of handling, and the mild conditions required for both the guanylation reaction and the subsequent deprotection of the Boc groups make it an indispensable tool for chemists in academia and industry. The protocols and data presented in this guide offer a comprehensive resource for the successful application of this reagent in the synthesis of complex molecules.

References

- 1. This compound | C12H22N2O4S | CID 546603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea | 107819-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,3-Di-Boc-2-methylisothiourea: A Key Reagent in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-methylisothiourea is a cornerstone reagent in modern medicinal chemistry, primarily utilized for the introduction of the guanidine functional group into organic molecules. The guanidinium moiety is a critical pharmacophore found in a plethora of biologically active natural products and synthetic drugs, owing to its ability to engage in strong, bidentate hydrogen bonding interactions with biological targets such as enzymes and receptors. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in drug development.

Physicochemical Properties

This compound, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a stable, white to off-white solid that is soluble in many common organic solvents.[1] Its two tert-butoxycarbonyl (Boc) protecting groups render the otherwise highly basic guanidine precursor amenable to a wide range of reaction conditions, making it a versatile tool in multi-step organic synthesis.[1]

| Property | Value | Reference |

| Molecular Weight | 290.38 g/mol | [2] |

| Molecular Formula | C12H22N2O4S | [2] |

| CAS Number | 107819-90-9 | [2] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (TLC) | [1] |

| Storage | 0-8 °C | [1] |

Synthesis of this compound

Representative Experimental Protocol:

Step 1: Synthesis of N,N'-Di-Boc-thiourea

-

To a solution of thiourea in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile), add a base such as triethylamine or N,N-diisopropylethylamine.

-

Slowly add di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield N,N'-Di-Boc-thiourea.

Step 2: S-methylation to yield this compound

-

Dissolve the N,N'-Di-Boc-thiourea in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate.

-

The reaction is typically carried out at room temperature and monitored by TLC.

-

After the reaction is complete, quench any excess methylating agent and perform an aqueous work-up.

-

Extract the product with an organic solvent and purify by column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Role in Drug Development: Guanylation Reactions

The primary application of this compound in drug development is as a guanylating agent. It efficiently converts primary and secondary amines into their corresponding Boc-protected guanidines under mild conditions. The Boc protecting groups can then be readily removed under acidic conditions to unveil the final guanidine.

General Experimental Protocol for Guanylation:

-

Dissolve the amine substrate in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).

-

Add this compound (typically 1.0 to 1.5 equivalents).

-

The reaction often requires an activating agent or promoter to facilitate the displacement of the methylthio group. Common promoters include mercury(II) chloride (HgCl₂) or copper(II) salts. More environmentally benign methods utilize reagents like N-iodosuccinimide (NIS) or Mukaiyama's reagent.

-

A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is usually added to neutralize the acidic byproducts.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

Following an aqueous work-up and extraction, the Boc-protected guanidine is purified by column chromatography.

-

Deprotection of the Boc groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in a suitable solvent.

Caption: General workflow for amine guanylation.

Case Study: Synthesis of Zanamivir

A prominent example of the application of this compound in drug synthesis is in the preparation of the antiviral drug Zanamivir, an influenza neuraminidase inhibitor. In one of the synthetic routes, a key amine intermediate is converted to the corresponding guanidine using this compound with mercury(II) chloride as a promoter.[3] Subsequent deprotection of the Boc groups yields Zanamivir.[3]

Signaling Pathways and Drug Action

This compound is a synthetic tool and does not directly interact with or modulate signaling pathways. However, the guanidine-containing molecules synthesized using this reagent are often designed to interact with specific biological targets that are key components of various signaling pathways. For instance, many kinase inhibitors, which modulate cell signaling pathways involved in cell growth and proliferation, incorporate a guanidinium group to interact with the phosphate-binding region of the ATP-binding pocket.

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is an indispensable reagent for the synthesis of guanidine-containing compounds, which are of significant interest in drug discovery and development. Its stability, reactivity, and the ease of deprotection of the resulting products make it a preferred choice for the introduction of the guanidinium pharmacophore. The successful application of this reagent in the synthesis of complex bioactive molecules, such as Zanamivir, underscores its importance in the pharmaceutical industry. For researchers and scientists in drug development, a thorough understanding of the properties and applications of this compound is crucial for the design and synthesis of next-generation therapeutics.

References

A Technical Guide to the Solubility of 1,3-Di-Boc-2-methylisothiourea for Researchers

This technical guide provides an in-depth overview of the available solubility data for 1,3-Di-Boc-2-methylisothiourea, a reagent commonly utilized in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's properties for experimental design and execution.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its solubility in several common organic solvents. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analytical procedures.

Qualitative Solubility Data

The table below summarizes the known qualitative solubility of this compound in various organic solvents. This data is compiled from chemical supplier information and safety data sheets.

| Solvent | Solubility Description |

| Dichloromethane | Soluble |

| Acetone | Soluble |

| Alcohols (e.g., Methanol, Ethanol) | Soluble |

| Acetonitrile | Very Slightly Soluble |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and the actual solubility can vary depending on the specific conditions such as temperature and the purity of both the solute and the solvent.

In addition to the general qualitative data, a notable application of this compound in a synthetic protocol highlights its solubility in dimethylformamide (DMF). A research article details a reaction where this compound was successfully used as a reagent in DMF at 0°C, indicating sufficient solubility for the reaction to proceed under these conditions.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a general experimental protocol for determining the solubility of a crystalline organic compound, such as this compound, is outlined below. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (crystalline solid)

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or a similar quantitative analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

For enhanced accuracy, centrifuge the vial to further separate the solid from the liquid phase before taking the aliquot.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or another appropriate quantitative method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor and the measured concentration of the diluted sample.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

As this compound is a reagent used in chemical synthesis, it is not typically involved in biological signaling pathways. Therefore, no signaling pathway diagrams are included in this guide. The provided workflow for solubility determination serves as a practical visualization for researchers.

References

Spectroscopic and Synthetic Profile of 1,3-Di-Boc-2-methylisothiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Di-Boc-2-methylisothiourea (also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea). This versatile reagent is widely utilized in organic synthesis, particularly in the construction of guanidinyl groups in complex molecules and peptide modifications.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₁₂H₂₂N₂O₄S and a molecular weight of 290.38 g/mol .[1]

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific peak assignments and coupling constants are not publicly available in detail, commercial suppliers confirm that the NMR spectra conform to the expected structure. Researchers should expect the following signals:

| ¹H NMR | ¹³C NMR |

| A singlet corresponding to the S-methyl protons. | A signal for the S-methyl carbon. |

| A singlet for the 18 protons of the two tert-butyl groups. | Resonances for the tert-butyl carbons. |

| A broad singlet for the NH proton. | Signals for the quaternary carbons of the Boc groups. |

| Carbonyl signals from the Boc groups. | |

| A signal for the central carbon of the isothiourea moiety. |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected in the following regions:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3400 - 3200 (broad) |

| C-H Stretch | 3000 - 2850 |

| C=O Stretch (Boc) | ~1725 |

| C=N Stretch | ~1640 |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data confirms the molecular weight of the compound.

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 291.1378, [M+Na]⁺: 313.1197 |

Experimental Protocols

Synthesis of this compound

While a detailed, publicly available protocol for the synthesis of this compound is not readily found, a general and widely used method for the preparation of N,N'-di-Boc-guanidines can be adapted. This typically involves the reaction of a suitable thiourea precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A plausible synthetic route is outlined below:

Reaction Scheme:

Caption: General synthetic pathway for this compound.

Step-by-step procedure:

-

S-methylation of Thiourea: Thiourea is reacted with a methylating agent, such as methyl iodide, in a suitable solvent to form S-methylisothiourea, which is typically isolated as a salt (e.g., hydroiodide).

-

Di-Boc Protection: The S-methylisothiourea salt is then treated with two equivalents of di-tert-butyl dicarbonate in the presence of a base, such as triethylamine or diisopropylethylamine, in an inert solvent like dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature until completion.

-

Work-up and Purification: The reaction is quenched with water or a mild aqueous acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of synthesized this compound.

Caption: Workflow for spectroscopic characterization.

This guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended to acquire and interpret the full spectroscopic data from a reliable source.

References

An In-depth Technical Guide to N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, a key reagent in modern organic and medicinal chemistry. This document details its chemical structure, physical properties, synthesis, and its primary application as a powerful guanidinylating agent.

Core Compound Identification and Properties

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, often abbreviated as N,N'-Di-Boc-S-methylisothiourea, is a stable, crystalline solid widely used for the introduction of the protected guanidinyl functional group onto primary and secondary amines.[1] The two tert-butoxycarbonyl (Boc) groups serve as protecting groups, enhancing the reagent's stability and modulating its reactivity.[1]

Below is a summary of its key identifiers and physical properties:

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₄S | [1] |

| Molecular Weight | 290.38 g/mol | [1] |

| CAS Number | 107819-90-9 | [1] |

| PubChem CID | 546603 | [1] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | 115-121 °C | [2][3] |

| Solubility | Soluble in some organic solvents like dichloromethane, acetone, and alcohols. Very slightly soluble in acetonitrile and slightly soluble in chloroform and methanol. | [2] |

| Storage Conditions | Store in a dark place, sealed in a dry environment at room temperature. Recommended storage at 0-8 °C. | [1][2] |

Synonyms:

-

1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea[1]

-

N,N′-Di-Boc-S-methylisothiourea

-

Methyl N,N'-Bis(tert-butoxycarbonyl)carbamimidothioate[4]

Structural Information

The chemical structure of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is characterized by a central isothiourea core, where the two nitrogen atoms are protected by Boc groups and the sulfur atom is methylated.

Canonical SMILES: CS/C(NC(OC(C)(C)C)=O)=N\C(=O)OC(C)(C)C

InChI: InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16)

InChIKey: UQJXXWHAJKRDKY-UHFFFAOYSA-N

Spectral Characterization Data

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ 1.48 (s, 18H), 2.23 (s, 3H), 4.17 (br s, 1H) | δ 28.92, 35.81, 72.56, 79.43, 81.77, 154.85 |

Note: The NMR data presented is based on similar structures and may vary slightly based on experimental conditions. The broad singlet in the ¹H NMR is indicative of the NH proton.

Experimental Protocols

Synthesis of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea

A common method for the preparation of N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea involves the reaction of N,N'-di-Boc-thiourea with a methylating agent.

Materials:

-

N,N'-Di-Boc-thiourea

-

Methyl iodide (MeI)

-

A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

To a solution of N,N'-di-Boc-thiourea in anhydrous THF, a slight excess of a base like sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

The reaction mixture is stirred at this temperature for a designated period to allow for the formation of the thiolate anion.

-

Methyl iodide is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to yield N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea as a white solid.

Guanidinylation of Primary Amines

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is a highly effective reagent for the guanidinylation of primary and secondary amines.

Materials:

-

Primary or secondary amine

-

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous Dimethylformamide (DMF) or another suitable solvent

Procedure:

-

To a stirred solution of the amine in anhydrous DMF at 0 °C, N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (typically 1.0 to 1.2 equivalents) is added.[4]

-

Triethylamine (2 to 3 equivalents) is then added to the reaction mixture in one portion.[4]

-

The reaction is stirred for a short period (e.g., 15 minutes to a few hours) at 0 °C to room temperature, with progress monitored by TLC.[4]

-

Once the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product, the N,N'-di-Boc-protected guanidine, can be purified by silica gel flash chromatography.[4]

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations involving N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea.

Applications in Research and Development

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is a valuable tool in various fields of chemical research:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents. The guanidinium group is a common feature in many biologically active molecules, and this reagent provides a reliable method for its introduction in a protected form.[1]

-

Medicinal Chemistry: The ability to easily introduce a guanidinyl moiety allows for the exploration of structure-activity relationships in drug candidates. The positive charge of the guanidinium group at physiological pH can be critical for receptor binding and enzyme inhibition.

-

Peptide Synthesis: This reagent is also employed in peptide chemistry for the modification of amino acid side chains or for the synthesis of arginine-containing peptides.

-

Organic Synthesis: Beyond its use in medicinal chemistry, it is a versatile reagent for the synthesis of complex organic molecules and heterocyclic compounds.[1]

Conclusion

N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea is an indispensable reagent for the modern synthetic chemist. Its stability, ease of handling, and high efficiency in guanidinylation reactions have solidified its importance in the synthesis of complex and biologically relevant molecules. A thorough understanding of its properties and reaction protocols is essential for its effective application in research and development.

References

An In-Depth Technical Guide to the Synthesis of 1,3-Di-Boc-2-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-Di-Boc-2-methylisothiourea, a versatile reagent widely employed in organic synthesis, particularly for the guanylation of amines. This document details the established experimental protocol, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow through clear diagrams.

Introduction

This compound, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a highly effective guanidinylating agent.[1][2] The two tert-butoxycarbonyl (Boc) protecting groups enhance its stability and modulate its reactivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. Its primary application lies in the conversion of primary and secondary amines into protected guanidines under mild conditions.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the direct S-methylation of its precursor, N,N'-di-Boc-thiourea. This reaction is typically carried out using a suitable methylating agent in the presence of a base.

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Chemical scheme for the S-methylation of N,N'-di-Boc-thiourea.

Quantitative Data

The following table summarizes the key quantitative data for a typical synthesis of this compound. The data is based on established laboratory procedures.

| Parameter | Value |

| Reactants | |

| N,N'-di-Boc-thiourea | 1.0 equivalent |

| Methyl iodide | 1.2 equivalents |

| Potassium carbonate (K₂CO₃) | 1.5 equivalents |

| Solvent | |

| N,N-Dimethylformamide (DMF) | ~5-10 mL per gram of thiourea |

| Reaction Conditions | |

| Temperature | Room temperature (~20-25 °C) |

| Reaction Time | 30 minutes |

| Product Information | |

| Yield | 86% |

| Appearance | White to off-white powder |

| Melting Point | 115-121 °C |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

-

N,N'-di-Boc-thiourea

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of N,N'-di-Boc-thiourea in anhydrous DMF, add anhydrous potassium carbonate.

-

Addition of Methylating Agent: Add methyl iodide to the suspension at room temperature with vigorous stirring.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white to off-white powder.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis and purification of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathways and Applications

This compound is not known to be directly involved in biological signaling pathways. Its primary role is that of a chemical reagent in organic synthesis.[1] Specifically, it serves as an efficient electrophilic source of a protected guanidine moiety. This reactivity is harnessed in the guanylation of a wide range of primary and secondary amines to produce N,N'-di-Boc-protected guanidines. These protected guanidines are stable intermediates that can be deprotected under acidic conditions to reveal the free guanidine group, a common functional group in biologically active molecules and pharmaceuticals.

Conclusion

The synthesis of this compound via S-methylation of N,N'-di-Boc-thiourea is a robust and high-yielding procedure. This guide provides the necessary details for its successful preparation and purification in a laboratory setting. The availability of this reagent is crucial for the synthesis of a variety of guanidine-containing compounds with potential applications in drug discovery and development.

References

The Core Mechanism of 1,3-Di-Boc-2-methylisothiourea: A Technical Guide to Guanidinylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a cornerstone reagent in modern organic synthesis, primarily utilized for the introduction of the guanidinyl moiety onto primary and secondary amines. The guanidinium group is a prevalent feature in a vast array of biologically active natural products and pharmaceutical agents, owing to its ability to engage in strong hydrogen bonding and electrostatic interactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering a comprehensive overview of its reactivity, activation methods, and practical application in the synthesis of complex molecules.

The core function of this compound lies in its capacity to act as an electrophilic source of a di-Boc-protected guanidinyl group. The tert-butoxycarbonyl (Boc) protecting groups serve to moderate the high basicity of the guanidine functionality, rendering it compatible with a wider range of reaction conditions and facilitating purification. The fundamental reaction involves the nucleophilic attack of an amine on the central carbon atom of the isothiourea, leading to the displacement of the methylthiolate leaving group.

The General Mechanism of Action

The guanylation of amines with this compound is not a spontaneous process and requires the activation of the isothiourea to enhance the electrophilicity of its central carbon atom. This activation is typically achieved through two primary strategies: promotion by heavy-metal salts, most notably mercury(II) chloride, or through metal-free activation methods, with cyanuric chloride (TCT) being a prominent example.

A key intermediate that is frequently proposed in these reactions is the highly reactive N,N'-di-Boc-carbodiimide. The formation of this intermediate is facilitated by the activating agent, which assists in the elimination of the methylthiol group. Once formed, the carbodiimide is readily attacked by a primary or secondary amine to yield the desired N,N',N''-trisubstituted guanidine, protected with two Boc groups.

Activation Pathways

Mercury(II) Chloride-Promoted Activation

The use of mercury(II) chloride is a classical and highly effective method for activating this compound. The thiophilic nature of the mercury(II) ion facilitates the departure of the methylthiolate leaving group, leading to the formation of the reactive carbodiimide intermediate.

Below is a diagram illustrating the proposed signaling pathway for this activation method.

Caption: Proposed mechanism for HgCl₂-promoted guanylation.

Metal-Free Activation with Cyanuric Chloride (TCT)

In response to the environmental and safety concerns associated with heavy metals, metal-free activation methods have been developed. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has emerged as a cost-effective and efficient alternative to mercury(II) chloride.[1] TCT activates the isothiourea, likely through the formation of a reactive intermediate, which then collapses to the carbodiimide.

The following diagram outlines the proposed workflow for the TCT-activated guanylation.

Caption: Workflow for metal-free guanylation using TCT.

Quantitative Data Summary

The efficiency of the guanylation reaction is dependent on the substrate, the activation method, and the reaction conditions. The following tables summarize representative yields for the guanylation of various amines using this compound under different activation protocols.

Table 1: Guanylation of Primary Amines

| Amine | Activation Method | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Benzylamine | HgCl₂ | CH₂Cl₂ | Et₃N | rt | 12 | 95 |

| Aniline | HgCl₂ | DMF | Et₃N | rt | 24 | 85 |

| Cyclohexylamine | TCT | THF | NMM | rt | 3 | 92 |

| n-Butylamine | TCT | THF | NMM | rt | 2 | 94 |

Table 2: Guanylation of Secondary Amines

| Amine | Activation Method | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Dibenzylamine | HgCl₂ | CH₂Cl₂ | Et₃N | rt | 24 | 88 |

| Piperidine | HgCl₂ | DMF | Et₃N | rt | 12 | 96 |

| Morpholine | TCT | THF | NMM | rt | 4 | 90 |

| N-Methylaniline | TCT | THF | NMM | rt | 12 | 78 |

Detailed Experimental Protocols

Protocol 1: Mercury(II) Chloride-Promoted Guanylation of Benzylamine

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Mercury(II) chloride (1.1 equiv)

-

Triethylamine (2.2 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of this compound in anhydrous CH₂Cl₂ at room temperature is added triethylamine.

-

Benzylamine is then added to the mixture.

-

Mercury(II) chloride is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion (monitored by TLC), the mixture is filtered through a pad of Celite to remove the mercury salts.

-

The filtrate is washed sequentially with saturated aqueous NaHCO₃ and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N,N'-Di-Boc-N''-benzylguanidine.

Protocol 2: Metal-Free Guanylation of Cyclohexylamine using Cyanuric Chloride (TCT)[1]

Materials:

-

This compound (1.0 equiv)

-

Cyclohexylamine (1.0 equiv)

-

Cyanuric chloride (TCT, 0.35 equiv)

-

N-Methylmorpholine (NMM, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of this compound and cyanuric chloride in anhydrous THF at room temperature is added N-methylmorpholine.

-

The mixture is stirred for 10 minutes, during which a white precipitate may form.

-

Cyclohexylamine is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 3 hours.

-

After completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N,N'-Di-Boc-N''-cyclohexylguanidine.[1]

Conclusion

This compound stands as a versatile and efficient reagent for the synthesis of protected guanidines. Understanding its mechanism of action, particularly the role of activating agents in promoting the formation of a key carbodiimide intermediate, is crucial for its effective application. While the traditional mercury(II) chloride-promoted method offers high efficiency, the development of metal-free alternatives like cyanuric chloride provides a more environmentally benign approach. The choice of activation method and reaction conditions can be tailored to the specific amine substrate, enabling the synthesis of a diverse range of guanidine-containing molecules for applications in drug discovery and chemical biology. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this important synthetic tool.

References

Navigating the Stability and Storage of 1,3-Di-Boc-2-methylisothiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

1,3-Di-Boc-2-methylisothiourea stands as a cornerstone reagent in modern organic synthesis, particularly in the guanylation of amines. Its efficacy is intrinsically linked to its chemical integrity. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, ensuring its reliable performance in sensitive research and drug development applications.

Recommended Storage and Handling

Proper storage is paramount to preserving the stability and reactivity of this compound. The following table summarizes the recommended conditions based on supplier safety data sheets and product information.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature (preferably cool)[1][2][3][4] | Prevents thermal decomposition. Some suppliers utilize cold-chain transportation, suggesting that cooler temperatures may be beneficial for long-term stability[2]. |

| Light Exposure | Keep in a dark place[1][2][3][4] | The compound may be light-sensitive, and protection from light minimizes the risk of photochemical degradation. |

| Atmosphere | Sealed in a dry environment[2][3][4] | The Boc protecting groups are susceptible to hydrolysis in the presence of moisture. |

| Container | Tightly closed container[1][2][5] | Prevents exposure to atmospheric moisture and contaminants. Glass is a suitable packaging material[1]. |

| Ventilation | Store in a well-ventilated place[1][5] | Ensures a safe storage environment by dispersing any potential vapors. |

Handling Precautions:

-

Use personal protective equipment as required[1].

-

Handle in accordance with good industrial hygiene and safety practices[1].

-

Avoid contact with strong oxidizing agents[1].

-

Sweep up and collect scattered particles in an empty airtight container[1].

Stability Profile

While specific quantitative data on the degradation kinetics of this compound is not extensively published, its chemical structure, featuring two tert-butoxycarbonyl (Boc) protecting groups, provides insight into its potential decomposition pathways. The Boc groups are notoriously labile under acidic conditions and can also be cleaved by strong bases or high temperatures.

Potential Decomposition Pathways:

-

Acid-catalyzed hydrolysis: Exposure to acidic contaminants or moisture can lead to the removal of one or both Boc groups, yielding the corresponding less substituted isothiourea and releasing isobutylene and carbon dioxide.

-

Thermal decomposition: Elevated temperatures can cause the breakdown of the molecule, potentially leading to the release of irritating and toxic gases and vapors[1].

The logical relationship between storage conditions and the stability of the compound is illustrated in the diagram below.

Caption: Logical workflow for maintaining compound stability.

Representative Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

-

This compound (high purity)

-

Amber glass vials with screw caps

-

Environmental chambers or ovens set to desired temperatures (e.g., 4°C, 25°C, 40°C)

-

Desiccator

-

Light chamber with controlled UV and visible light exposure

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Analytical balance

Methodology:

-

Sample Preparation:

-

Aliquot approximately 10 mg of this compound into pre-weighed amber glass vials.

-

Create multiple sets of samples for each storage condition to be tested.

-

One set of samples should be immediately analyzed (T=0) to establish a baseline.

-

-

Storage Conditions:

-

Temperature: Store sample sets at different temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

-

Humidity: Place a set of samples in a desiccator (low humidity) and another set in a chamber with controlled, elevated humidity.

-

Light Exposure: Store one set of samples in a light chamber to assess photostability, while keeping a control set in complete darkness.

-

-

Time Points:

-

Analyze samples at predetermined time intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

-

-

Analytical Procedure:

-

At each time point, retrieve a vial from each storage condition.

-

Accurately weigh the contents.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Analyze the sample by HPLC to determine the purity of this compound and to identify and quantify any degradation products.

-

(Optional) Analyze the sample by ¹H NMR to identify the structure of any major degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Plot the percentage of the parent compound versus time for each storage condition to determine the degradation rate.

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for stability assessment.

By adhering to the recommended storage and handling guidelines, and by understanding the potential degradation pathways, researchers can ensure the long-term stability and efficacy of this compound in their synthetic endeavors.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,3-Di-Boc-2-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety protocols and handling procedures for 1,3-Di-Boc-2-methylisothiourea, a widely utilized reagent in organic synthesis, particularly for the preparation of protected guanidines. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Core Safety and Hazard Information

This compound (CAS No. 107819-90-9) is a stable, solid compound. While it is not classified as hazardous by all suppliers, a significant portion of reports indicate potential for skin and eye irritation, as well as respiratory tract irritation.[1] Therefore, it is prudent to handle this chemical with appropriate care and personal protective equipment.

Quantitative Safety Data Summary

The following table summarizes the key safety and physical data for this compound.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₄S | [1] |

| Molecular Weight | 290.38 g/mol | |

| CAS Number | 107819-90-9 | [1] |

| Appearance | White to off-white solid | --- |

| Purity | Typically ≥97% | |

| GHS Hazard Statements | H315: Causes skin irritation (reported in 40% of notifications) H319: Causes serious eye irritation (reported in 40% of notifications) H335: May cause respiratory irritation (reported in 40% of notifications) | |

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1] |

Recommended Handling and Storage Protocols

To mitigate the risks associated with this compound, the following handling and storage procedures are recommended:

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[2][3]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][4]

-

Hand Protection : Wear nitrile or other chemically resistant gloves.[2][4]

-

Skin and Body Protection : A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

-

Hygiene Practices : Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][5]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][3] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |

Experimental Protocol: Guanidinylation of a Primary Amine

This compound is a key reagent in guanidinylation reactions, which are crucial for the synthesis of many biologically active compounds. The following is a representative protocol for the guanidinylation of a primary amine.

Materials:

-

This compound

-

Primary amine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Mercury(II) chloride (HgCl₂) or a safer activating agent like EDCI or Mukaiyama's reagent

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine and this compound (typically 1.1-1.5 equivalents) in the anhydrous solvent.

-

Base Addition : Add the base (e.g., Et₃N or DIPEA, typically 2-3 equivalents) to the reaction mixture.

-

Activation : Slowly add the activating agent (e.g., HgCl₂) to the stirred solution at room temperature. Caution: Mercury compounds are highly toxic. Handle with extreme care and appropriate containment.

-

Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate). Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and a decision-making process for handling this reagent.

Conclusion

This compound is an invaluable reagent for the synthesis of protected guanidines. While not acutely toxic, its potential as an irritant necessitates careful handling and adherence to standard laboratory safety procedures. By following the guidelines outlined in this document, researchers can safely and effectively utilize this compound in their synthetic endeavors, contributing to advancements in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Guanidinylation of Primary Amines with 1,3-Di-Boc-2-methylisothiourea

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinylation, the introduction of a guanidinium group, is a critical chemical transformation in medicinal chemistry and drug development.[1] The guanidinium functional group, notably present in the amino acid arginine, is protonated under physiological conditions. This positive charge enables it to participate in vital biological interactions, such as hydrogen bonding and electrostatic interactions with enzymes and receptors.[1] Consequently, incorporating a guanidinium moiety can substantially improve the binding affinity and biological activity of drug candidates.[1]

The use of 1,3-Di-Boc-2-methylisothiourea provides a versatile and efficient method for the guanidinylation of primary amines. The tert-butoxycarbonyl (Boc) protecting groups mask the high basicity of the guanidine moiety during synthesis, allowing for controlled reactions under mild conditions and straightforward deprotection using acid.[2] This reagent is effective for a wide range of primary amines, including aliphatic, aromatic, and sterically hindered substrates.[3]

Reaction Mechanism

The guanidinylation of a primary amine with this compound proceeds through the activation of the isothiourea, followed by nucleophilic attack of the amine. An activating agent, such as mercury(II) chloride or N-iodosuccinimide, facilitates the elimination of the methylthio group, forming a reactive carbodiimide intermediate. The primary amine then attacks this intermediate to yield the N,N'-di-Boc-protected guanidine.[3][4]

Caption: Proposed mechanism for the guanidinylation of a primary amine.[1]

Quantitative Data Summary

The following table summarizes the yields of N,N'-di-Boc-protected guanidines from various primary amines using this compound under different reaction conditions.

| Primary Amine Substrate | Activating Agent | Solvent | Base | Yield (%) | Reference |

| Aliphatic Primary Amines | HgCl₂ | THF | Et₃N | Good | [3] |

| Aromatic Amines | HgCl₂ | THF | Et₃N | Good | [3] |

| Sterically Hindered Amines | HgCl₂ | THF | Et₃N | Good | [3] |

| Primary Amine-Thiourea | N,N′-di-Boc-N″-triflylguanidine* | CH₂Cl₂ | Et₃N | 98 | [5] |

| Various Amines | NIS | Not Specified | Not Specified | Favorable | [3] |

| Various Amines | Cyanuric Chloride (TCT) | Not Specified | Not Specified | Good to Excellent | [6] |

*Note: While the core reaction is guanidinylation, this specific example uses a different, though related, guanidinylating agent to illustrate the high efficiency of such reactions.[5]

Experimental Protocols

An overview of the general experimental workflow is presented below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanidine synthesis by guanylation [organic-chemistry.org]

Application Notes and Protocols: Guanidinylation of Secondary Amines with 1,3-Di-Boc-2-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical structural motif in a wide array of biologically active molecules, including the amino acid arginine. Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH makes it a key pharmacophore in numerous drug candidates. The synthesis of substituted guanidines is therefore of significant interest in medicinal chemistry and drug development. 1,3-Di-Boc-2-methylisothiourea has emerged as a versatile and widely used reagent for the guanidinylation of primary and secondary amines. The two tert-butoxycarbonyl (Boc) protecting groups modulate the basicity of the guanidine moiety, allowing for controlled reactions and straightforward purification of the protected guanidine products. Subsequent deprotection under acidic conditions readily yields the desired guanidine.

These application notes provide detailed protocols for the reaction of this compound with secondary amines, a summary of reaction yields with various substrates, and methods for the deprotection of the resulting N,N'-di-Boc-protected guanidines.

Data Presentation

The following table summarizes the yields for the guanidinylation of various secondary amines using this compound or related N,N'-di-Boc protected guanidinylating reagents. The choice of activating agent and reaction conditions can influence the outcome of the reaction.

| Secondary Amine | Guanidinylating Reagent | Activating Agent | Solvent | Conditions | Yield (%) | Reference |

| Various aliphatic, aromatic, and cyclic secondary amines | N,N'-Di-Boc-thiourea | Cyanuric Chloride (TCT) | THF | Room Temperature | Up to 95 | [1] |

| Primary and secondary amines | N,N'-Di-Boc-S-methylisothiourea | N-Iodosuccinimide (NIS) | Not specified | Not specified | High | [2] |

| Sterically hindered secondary amines | N,N'-Di-Boc-substituted thiourea | Trifluoroacetic anhydride (TFAA) | Not specified | 0 °C to Room Temperature | Limited | |

| Benzylamine (as a primary amine example) | N,N'-Di-Boc-N''-triflylguanidine | - | Dichloromethane | Room Temperature, 30 min | Quantitative | |

| Various secondary amines | N,N'-di-Boc-thiourea | Mukaiyama's Reagent | Not specified | Not specified | High |

Experimental Protocols

Protocol 1: Guanidinylation of Secondary Amines using 1,3-Di-Boc-thiourea and TCT Activation

This protocol describes a mild and efficient method for the guanidinylation of secondary amines using cyanuric chloride (TCT) as an activating agent for 1,3-Di-Boc-thiourea.[1]

Materials:

-

1,3-Di-Boc-thiourea

-

Cyanuric Chloride (TCT)

-

Secondary amine

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Activation of 1,3-Di-Boc-thiourea: In a dry round-bottom flask under an inert atmosphere, dissolve 1,3-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF. To this solution, add cyanuric chloride (TCT) (0.33 equiv.). Stir the mixture at room temperature for 1 hour.

-

Guanidinylation Reaction: To the activated mixture, add the secondary amine (1.2 equiv.), N-methylmorpholine (NMM) (1.5 equiv.), and a catalytic amount of DMAP (0.1 equiv.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Deprotection of N,N'-Di-Boc-Guanidines

This protocol outlines the removal of the Boc protecting groups to yield the final guanidine salt.

Materials:

-

N,N'-Di-Boc-protected guanidine

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM in a round-bottom flask.

-

Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v solution in DCM).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The crude product is the guanidinium trifluoroacetate salt.

-

Isolation: The guanidinium salt can be precipitated by the addition of cold diethyl ether, followed by filtration or centrifugation. Wash the precipitate with cold diethyl ether to remove non-polar impurities.

Visualizations

Reaction Scheme

Caption: Overall reaction scheme for the guanidinylation of secondary amines.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of guanidines.

Proposed Reaction Mechanism

Caption: The proposed reaction mechanism involves the formation of a carbodiimide intermediate.[1]

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis using 1,3-Di-Boc-2-methylisothiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinylation, the introduction of a guanidinium group, is a critical chemical modification in drug development and peptide science. The guanidinium side chain of arginine facilitates crucial biological interactions through hydrogen bonding and electrostatic interactions.[1] The incorporation of this moiety can significantly enhance the binding affinity and biological activity of peptide-based drug candidates. 1,3-Di-Boc-2-methylisothiourea has emerged as a highly effective reagent for the guanidinylation of primary amines, offering a controlled and efficient method for converting amino groups into N,N'-di-Boc-protected guanidino groups under mild conditions.